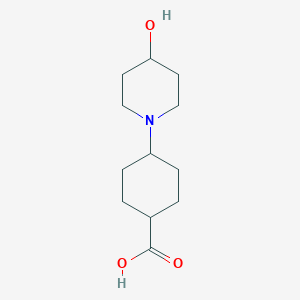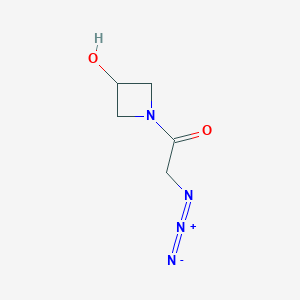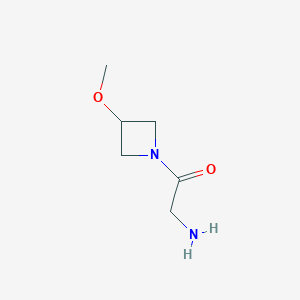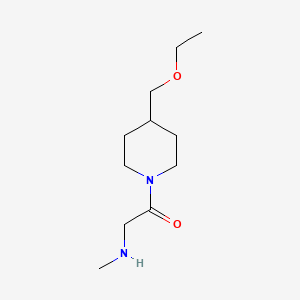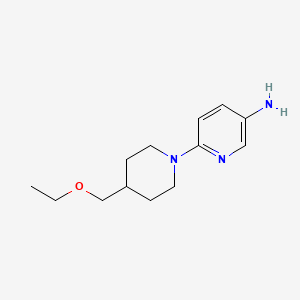
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone
描述
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many pharmaceuticals . Piperidine derivatives are known to have a wide range of biological activities and can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
生化分析
Biochemical Properties
Azetidin-3-yl(4-(fluoromethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting monoacylglycerol lipase, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2. This interaction has implications for mood regulation, appetite, pain, and inflammation.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of monoacylglycerol lipase leads to elevated levels of 2-arachidonoylglycerol, which activates cannabinoid receptors and influences signaling pathways related to pain and inflammation . Additionally, the compound’s impact on gene expression can result in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of monoacylglycerol lipase, inhibiting its activity and preventing the degradation of 2-arachidonoylglycerol . This inhibition leads to increased levels of 2-arachidonoylglycerol, which activates cannabinoid receptors CB1 and CB2. The activation of these receptors results in various physiological effects, including pain relief and anti-inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown time-dependent binding to monoacylglycerol lipase, with sustained inhibition observed over extended periods . Additionally, studies have indicated that the compound remains stable under laboratory conditions, with minimal degradation observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme inhibition and therapeutic effects without adverse effects . At higher doses, the compound may induce toxic effects, including synaptic depression and altered sleep patterns. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. The compound interacts with monoacylglycerol lipase, inhibiting its activity and leading to increased levels of 2-arachidonoylglycerol . This elevation in 2-arachidonoylglycerol levels affects the metabolic flux and metabolite levels within the endocannabinoid system, influencing various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit monoacylglycerol lipase and elevate 2-arachidonoylglycerol levels suggests that it may be transported and distributed to regions where cannabinoid receptors are present . This distribution pattern is crucial for its therapeutic effects on pain and inflammation.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. The compound’s inhibition of monoacylglycerol lipase and subsequent elevation of 2-arachidonoylglycerol levels suggest that it may localize to regions where cannabinoid receptors are active . This localization is essential for its role in modulating pain and inflammatory responses.
属性
IUPAC Name |
azetidin-3-yl-[4-(fluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-1-3-13(4-2-8)10(14)9-6-12-7-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCBACTNYTUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
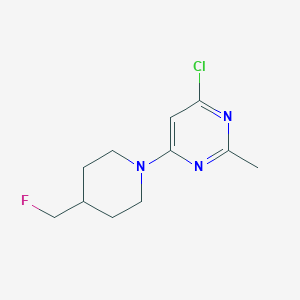
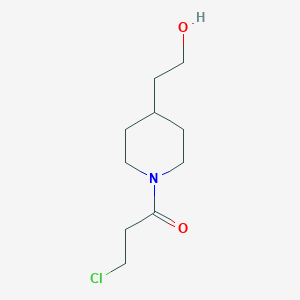
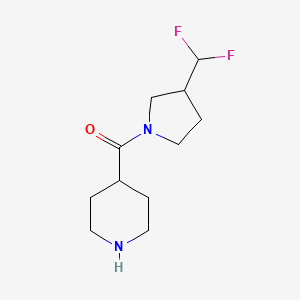
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
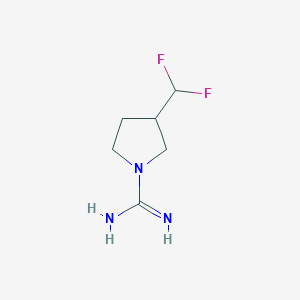
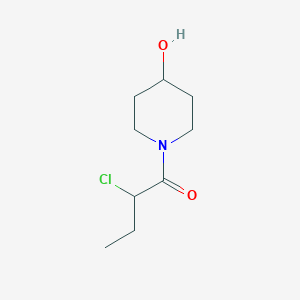
![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)
